
2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole compounds has been reported in the literature. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a multi-step process involving the conversion of phenyl acetic acid into various intermediates, culminating in the reaction with N-substituted-2-bromoacetamides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which can be further substituted with various functional groups. Spectral techniques, such as NMR and IR spectroscopy, are typically employed to confirm the structures of these synthesized compounds . The presence of a thiophene ring as a substituent in the compound of interest suggests potential for increased electronic complexity and interactions due to the sulfur atom in the thiophene ring.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can involve interactions with various enzymes and biological targets. For example, synthesized compounds related to the compound of interest were screened against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, indicating that these molecules can participate in biochemical reactions and may exhibit inhibitory activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the presence of the 1,3,4-oxadiazole core and the substituents attached to it. The use of water as a reaction medium for related compounds suggests a consideration for green chemistry principles and potentially impacts the solubility and environmental compatibility of these compounds .
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, including compounds related to 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and characterized. These compounds displayed significant antibacterial activity against Staphylococcus aureus, alongside potent antioxidant activities. The crystal structures were analyzed using X-ray diffraction, and intermolecular hydrogen bonding patterns were examined. The impact of these compounds on biological activities highlights their potential for the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).
Anticancer Evaluation
Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7, A549, Colo-205, and A2780. These findings suggest the potential of this compound derivatives in anticancer drug development (Ravinaik et al., 2021).
Corrosion Inhibition Properties
A study on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid highlighted the potential of these compounds in industrial applications. The compounds showed a strong ability to form protective layers on metal surfaces, thus preventing corrosion. This suggests that derivatives of this compound could be effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures (Ammal et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRLFZGUESSOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

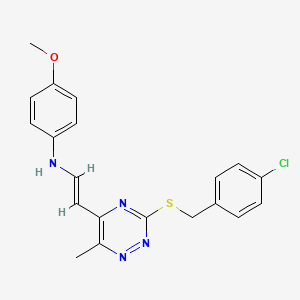
![1-[4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]-3-naphthalen-1-ylguanidine](/img/structure/B2557909.png)
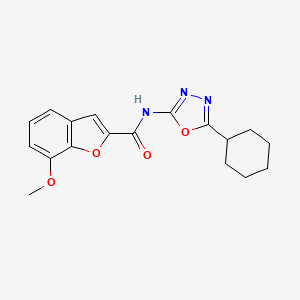
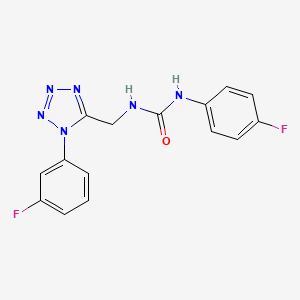
![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)
![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)
![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)
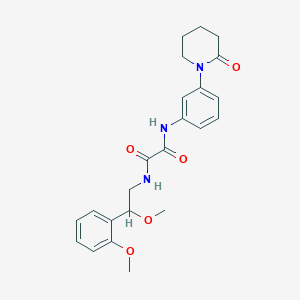
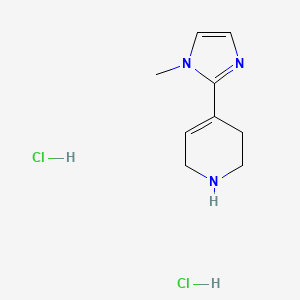
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)
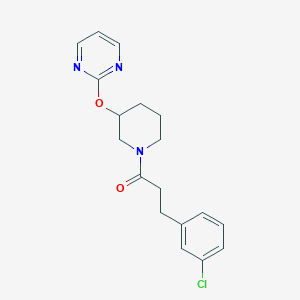
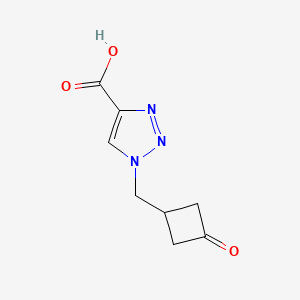
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557927.png)
![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)